ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate
Description
Ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a synthetic heterocyclic compound featuring a chromene backbone modified with a hydroxy group at position 7, a thiazole carbamoyl moiety at position 3, and an ethyl benzoate ester substituent. The Z-configuration of the imine linkage (C=N) is critical for its conformational stability and intermolecular interactions, particularly hydrogen bonding, which influences its physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[[7-hydroxy-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-2-29-21(28)14-4-3-5-15(10-14)24-20-17(19(27)25-22-23-8-9-31-22)11-13-6-7-16(26)12-18(13)30-20/h3-12,26H,2H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQWAOLOBHLSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{[(2Z)-7-hydroxy-3-[(1,3-thiazol-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis, and relevant research findings.
Structural Characteristics
The compound belongs to the class of chromen derivatives, characterized by a chromen backbone substituted with various functional groups, including a thiazole moiety and an ethyl ester group. Its structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions. The general synthetic pathway includes:
- Formation of the Chromen Backbone : Starting materials such as benzoic acid derivatives and thiazole-containing compounds undergo condensation reactions.
- Thiazole Incorporation : The thiazole moiety is introduced through specific coupling reactions.
- Final Esterification : The ethyl ester group is added to complete the synthesis.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Anticancer Activity
The compound has been evaluated for its anticancer properties. Studies demonstrate that it inhibits cancer cell proliferation and induces apoptosis in various cancer cell lines. Mechanistic studies indicate that this may involve the modulation of apoptotic pathways and the inhibition of key signaling molecules involved in tumor growth .
Antioxidant Activity
This compound has shown significant antioxidant activity in various assays, including DPPH radical scavenging tests. This property is crucial for protecting cells from oxidative stress-related damage, which is implicated in numerous chronic diseases .
Case Studies
Case Study 1: Cardioprotective Effects
In a study investigating myocardial infarction models in rats, pretreatment with the compound significantly improved cardiac function and reduced markers of heart injury. This suggests a cardioprotective effect linked to its antioxidant and anti-inflammatory properties .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial potential of related compounds showed that derivatives of this compound exhibited notable antibacterial activity against various strains of bacteria, indicating its potential use as an antimicrobial agent .
Research Findings Summary Table
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several derivatives reported in recent literature. Key comparisons are outlined below:
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
Chromene-Thiazole Hybrids: The target compound’s chromene-thiazole scaffold is structurally analogous to 6-bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine, which exhibits moderate anticancer activity.
Carbamoyl vs. Carbamothioyl Linkages : Unlike N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl} benzamides, the target compound employs a carbamoyl group (C=O) instead of carbamothioyl (C=S). This substitution likely alters hydrogen-bonding capacity and bioavailability, as carbamothioyl derivatives show stronger antibacterial effects due to sulfur’s polarizability .
Hydroxy Group Influence: The 7-hydroxy group on the chromene ring enables hydrogen bonding with biological targets, similar to 3-(hydroxyamino)-2-(4-phenylthiazol-2-yl)acrylonitrile. However, the ester group in the target compound may limit membrane permeability compared to acrylonitrile derivatives .
Table 2: Reaction Conditions for Key Steps
| Step | Target Compound Conditions | Analogous Compound Conditions (6-Bromo Derivative) |
|---|---|---|
| Chromene Formation | Resorcinol, β-keto ester, acid catalyst | Resorcinol, β-keto ester, H2SO4 catalyst |
| Thiazole Coupling | Carbodiimide (e.g., EDC), DMF | Pd/C, hydrogenation (35 psi, ethanol/THF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
